(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride
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Overview
Description
“(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . Its molecular weight is 199.678 . This product is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for “this compound” is InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1
.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Wanjari (2020) explores the synthesis and antimicrobial activity of a compound similar to (S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride. The research focuses on using heterocyclic compounds in pharmaceutical and medicinal research, emphasizing their potential in developing antimicrobial agents (Wanjari, 2020).
Applications in Anticancer Research
- Via et al. (2008) discovered that a derivative of this compound exhibited significant antiproliferative activity. This compound formed an intercalative complex with DNA and showed potential as an anticancer agent by inhibiting DNA topoisomerase II and blocking the cell cycle in the G(2)/M phase (Via et al., 2008).
Development of Novel Compounds and Their Characterization
- Patel et al. (2011, 2012) conducted studies on the synthesis of various compounds using this compound or its derivatives. These studies focused on the synthesis of new compounds, their structural elucidation through spectral data, and assessment of antimicrobial activities (Patel et al., 2011), (Patel et al., 2012).
Photoremovable Protecting Group for Carboxylic Acids
- Research by Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using a derivative of this compound. This study highlights the potential use of this compound in the synthesis of protected carboxylic acids (Atemnkeng et al., 2003).
Safety and Hazards
The safety data sheet for “(S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Properties
IUPAC Name |
1-[4-[(1S)-1-aminoethyl]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBZDKPYJQEXOV-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725484 |
Source
|
Record name | 1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215213-92-5 |
Source
|
Record name | 1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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